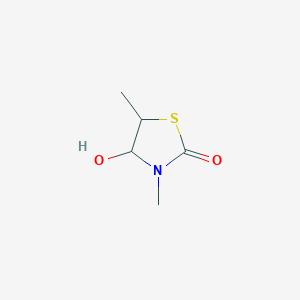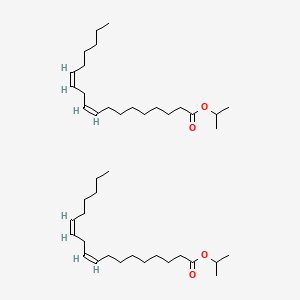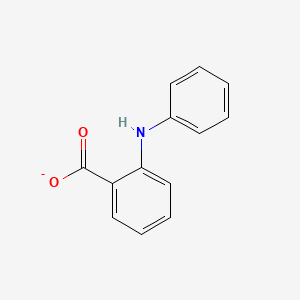![molecular formula C22H30O3 B13815731 (20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Siccanin is a naturally occurring antifungal compound derived from the fungus Helminthosporium siccansThis enzyme plays a crucial role in the tricarboxylic acid cycle and the electron transport chain, making siccanin a valuable tool in both medical and agricultural contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of siccanin involves several steps, starting from readily available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of siccanin typically involves large-scale fermentation processes using the fungus Helminthosporium siccans. The fermentation broth is then subjected to extraction and purification steps to isolate siccanin in its pure form. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Siccanin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives with improved properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions include various siccanin derivatives with altered functional groups. These derivatives are often tested for their biological activity to identify compounds with enhanced antifungal or other therapeutic properties .
Scientific Research Applications
Siccanin has a wide range of scientific research applications, including:
Chemistry: In chemistry, siccanin is used as a model compound to study the inhibition of mitochondrial complex II. Its unique structure and mode of action provide valuable insights into enzyme inhibition and electron transport chain dynamics .
Biology: In biological research, siccanin is employed to investigate the metabolic pathways of fungi and other microorganisms. Its ability to inhibit succinate dehydrogenase makes it a useful tool for studying cellular respiration and energy production .
Medicine: Siccanin’s antifungal properties have significant implications in medicine. It is being explored as a potential treatment for various fungal infections, including dermatophyte infections and candidiasis. Additionally, its selective toxicity towards fungal cells over mammalian cells makes it a promising candidate for antifungal drug development .
Industry: In the agricultural industry, siccanin is used to control fungal pathogens in crops. Its effectiveness against a broad spectrum of fungi makes it a valuable asset in crop protection and yield enhancement .
Mechanism of Action
Siccanin exerts its effects primarily through the inhibition of mitochondrial complex II (succinate dehydrogenase). By binding to this enzyme, siccanin disrupts the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid cycle. This inhibition blocks electron transfer to ubiquinone, leading to a significant reduction in ATP production .
Additionally, the inhibition of complex II results in the accumulation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components. This dual action of energy depletion and oxidative stress ultimately leads to the death of fungal cells .
Comparison with Similar Compounds
Siccanin is unique among succinate dehydrogenase inhibitors due to its high selectivity and potency. Similar compounds include:
Atovaquone: An antimalarial drug that inhibits mitochondrial complex III.
Flutolanil: Another fungicide with a similar mode of action but different chemical structure and application spectrum.
Siccanin’s specificity for fungal succinate dehydrogenase and its minimal toxicity to mammalian cells make it a standout compound in its class .
Properties
Molecular Formula |
C22H30O3 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol |
InChI |
InChI=1S/C22H30O3/c1-13-10-14(23)17-15(11-13)25-21(4)9-6-16-20(2,3)7-5-8-22(16)12-24-18(17)19(21)22/h10-11,16,18-19,23H,5-9,12H2,1-4H3/t16?,18?,19-,21?,22?/m0/s1 |
InChI Key |
UGGAILYEBCSZIV-CJARGZMBSA-N |
Isomeric SMILES |
CC1=CC(=C2C3[C@H]4C(CCC5C4(CCCC5(C)C)CO3)(OC2=C1)C)O |
Canonical SMILES |
CC1=CC(=C2C3C4C(CCC5C4(CCCC5(C)C)CO3)(OC2=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)


![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)

![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)


![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)


